

spectroscopic data for 1,2,3-Butanetriol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1,2,3-Butanetriol

Cat. No.: B1208628

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Spectroscopic Data for 1,2,3-Butanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,2,3-Butanetriol** (CAS No. 4435-50-1), a triol of interest in various chemical and pharmaceutical applications. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, along with the experimental protocols for data acquisition.

Mass Spectrometry (MS)

The mass spectrum of **1,2,3-Butanetriol** is characterized by fragmentation patterns typical of a small polyol. Electron ionization (EI) is a common method for its analysis.

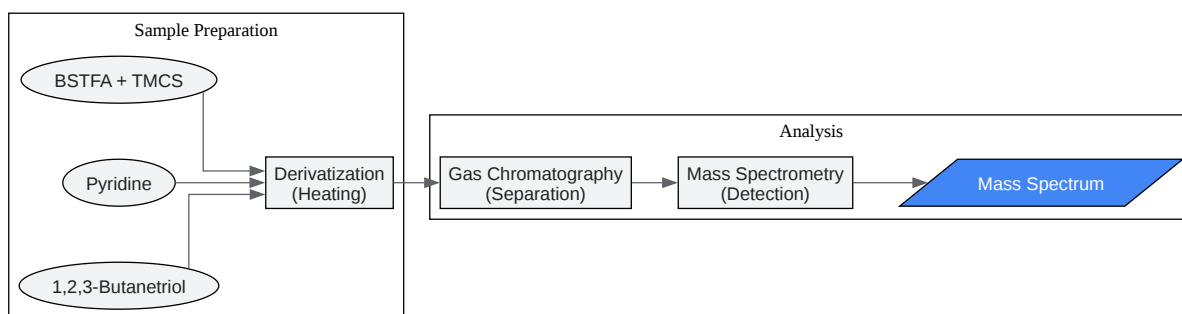
Parameter	Value
Molecular Formula	C4H10O3
Molecular Weight	106.12 g/mol
Major Fragments (m/z)	43, 45, 44

Table 1: Key Mass Spectrometry Data for **1,2,3-Butanetriol**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of **1,2,3-Butanetriol**, derivatization is typically required for GC-MS analysis. A common method involves trimethylsilylation (TMS) to increase volatility.

- Sample Preparation: A stock solution of **1,2,3-Butanetriol** is prepared in a suitable solvent like pyridine or methanol.
- Derivatization: An aliquot of the sample is dried under a stream of nitrogen. Anhydrous pyridine and a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), are added. The mixture is then heated (e.g., at 70°C for 60 minutes) to form the tris-TMS ether derivative.^[1]
- GC Conditions:
 - Injector: Split mode with a temperature of around 250°C.
 - Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column.
 - Oven Program: A temperature gradient is used, for example, starting at 50°C and ramping up to 250°C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40-400.



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GC-MS Experimental Workflow

Infrared (IR) Spectroscopy

The infrared spectrum of **1,2,3-Butanetriol** is dominated by a strong, broad absorption band characteristic of the O-H stretching of its three hydroxyl groups. The spectrum also shows characteristic C-H and C-O stretching frequencies.

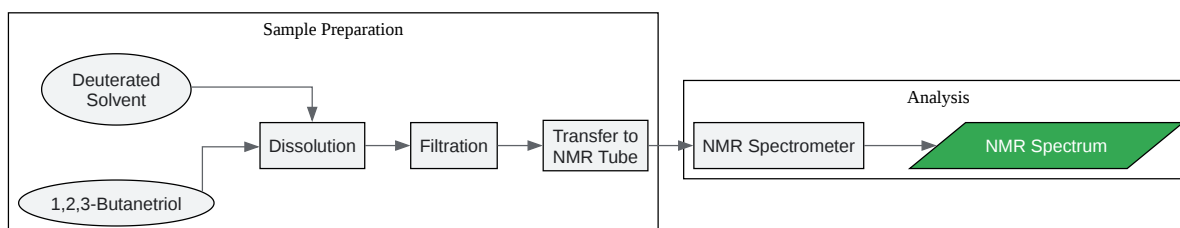
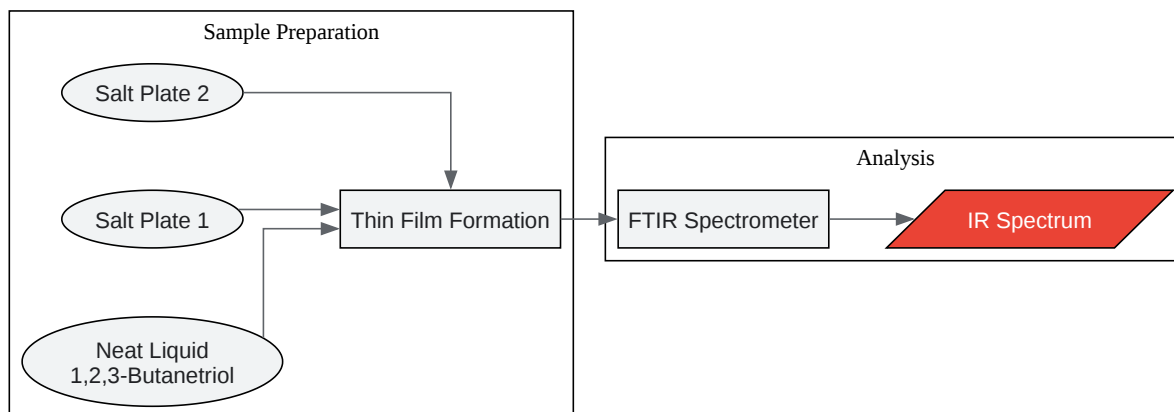
Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch	~3350	Strong, Broad
C-H Stretch	~2970, ~2930, ~2880	Medium-Strong
C-O Stretch	~1050	Strong

Table 2: Major Infrared Absorption Peaks for **1,2,3-Butanetriol**.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For a viscous liquid like **1,2,3-Butanetriol**, a neat (undiluted) sample is typically analyzed as a thin film.

- **Sample Preparation:** A small drop of neat **1,2,3-Butanetriol** is placed on the surface of one salt plate (e.g., NaCl or KBr).
- **Cell Assembly:** A second salt plate is carefully placed on top to create a thin liquid film between the plates.
- **Data Acquisition:** The "sandwich" cell is placed in the spectrometer's sample holder. A background spectrum of air is first collected, followed by the sample spectrum. The instrument settings typically include a spectral range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .^[2]



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